molecular formula C20H15IN2O7 B11114288 2-ethoxy-6-iodo-4-{(Z)-[2-(2-nitrophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate

2-ethoxy-6-iodo-4-{(Z)-[2-(2-nitrophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate

Cat. No.: B11114288
M. Wt: 522.2 g/mol
InChI Key: NLFAKLGZJATZQJ-DHDCSXOGSA-N
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Description

2-ethoxy-6-iodo-4-{(Z)-[2-(2-nitrophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate is a complex organic compound with a unique structure that includes an ethoxy group, an iodine atom, and a nitrophenyl oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-6-iodo-4-{(Z)-[2-(2-nitrophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate typically involves multiple steps, including the formation of the oxazole ring and the introduction of the iodine and ethoxy groups. Common synthetic routes may include:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Iodine Atom: This step often involves iodination reactions using reagents such as iodine or iodinating agents.

    Ethoxy Group Addition: The ethoxy group can be introduced through etherification reactions using ethyl alcohol and an appropriate catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-6-iodo-4-{(Z)-[2-(2-nitrophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, solvent conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

2-ethoxy-6-iodo-4-{(Z)-[2-(2-nitrophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ethoxy-6-iodo-4-{(Z)-[2-(2-nitrophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethoxy-6-iodo-4-{(Z)-[2-(2-nitrophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H15IN2O7

Molecular Weight

522.2 g/mol

IUPAC Name

[2-ethoxy-6-iodo-4-[(Z)-[2-(2-nitrophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] acetate

InChI

InChI=1S/C20H15IN2O7/c1-3-28-17-10-12(8-14(21)18(17)29-11(2)24)9-15-20(25)30-19(22-15)13-6-4-5-7-16(13)23(26)27/h4-10H,3H2,1-2H3/b15-9-

InChI Key

NLFAKLGZJATZQJ-DHDCSXOGSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3[N+](=O)[O-])I)OC(=O)C

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3[N+](=O)[O-])I)OC(=O)C

Origin of Product

United States

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